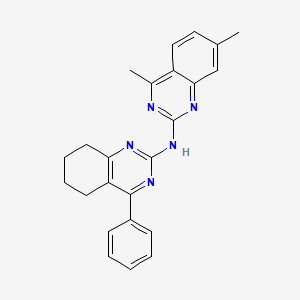![molecular formula C26H25N3O2S2 B12130089 6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a piperidine moiety. It contains a six-membered ring composed of one nitrogen atom and five carbon atoms. Piperidine derivatives play a crucial role in drug design and are found in various pharmaceutical classes and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions, such as hydrogenation, cyclization, cycloaddition, or annulation.
Functionalization: Subsequent functionalization of the piperidine ring introduces substituents at specific positions.
Thienopyrimidine Formation: The thienopyrimidine core is formed by coupling appropriate precursors.
Hydrogenation: Reduction of a precursor containing a double bond.
Cyclization: Intramolecular reactions to form the piperidine ring.
Cycloaddition: Formation of fused rings.
Annulation: Incorporation of additional rings.
Amination: Introduction of amino groups.
Industrial Production:: Industrial-scale production methods may involve optimized conditions for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional moieties.
Substitution: Substitution reactions at various positions.
Multicomponent Reactions: Efficient methods for diversifying the compound.
Hydrogen gas (H2): Used in hydrogenation reactions.
Transition metal catalysts: Facilitate cyclization and functionalization.
Boron reagents: Employed in Suzuki–Miyaura coupling reactions.
Major Products:: The major products depend on the specific synthetic pathway and functionalization steps.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate.
Biological Studies: Investigating its effects on cellular processes.
Industry: For designing novel materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, further research could compare its properties, biological activity, and uniqueness.
Eigenschaften
Molekularformel |
C26H25N3O2S2 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H25N3O2S2/c1-18-22(19-11-5-2-6-12-19)23-24(33-18)27-26(29(25(23)31)20-13-7-3-8-14-20)32-17-21(30)28-15-9-4-10-16-28/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3 |
InChI-Schlüssel |
SWWCTHCILNTHSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCCCC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)
![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
![1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12130029.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)


![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)

amine](/img/structure/B12130093.png)
